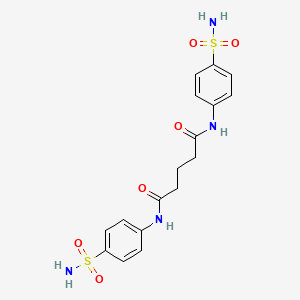
4-(3-chlorophenyl)-N-methylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chlorophenyl)-N-methylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through various synthetic routes, making it a versatile and valuable compound in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chlorophenyl)-N-methylpiperazine-1-carboxamide can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient and high-yielding routes to the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis are some of the advanced techniques employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-chlorophenyl)-N-methylpiperazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium azide and electrophiles like alkyl halides .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines. Substitution reactions typically result in the formation of new piperazine derivatives with modified functional groups .
Applications De Recherche Scientifique
4-(3-chlorophenyl)-N-methylpiperazine-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying various biochemical pathways and molecular interactions. In medicine, it is investigated for its potential therapeutic effects, including its use as an antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic agent . Additionally, it has applications in the industry as a component in the development of new materials and agrochemicals .
Mécanisme D'action
The mechanism of action of 4-(3-chlorophenyl)-N-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an antagonist or agonist at certain receptors, leading to changes in cellular signaling and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(3-chlorophenyl)-N-methylpiperazine-1-carboxamide can be compared with other similar compounds, such as other piperazine derivatives. Some of these similar compounds include 4-(4-bromophenyl)piperazine, 4-(4-methoxyphenyl)piperazine, and 4-(4-fluorophenyl)piperazine . Each of these compounds has unique properties and applications, making them valuable in different contexts. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and pharmacokinetic properties .
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-N-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-14-12(17)16-7-5-15(6-8-16)11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCMBDABENUXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[3-(2-furyl)-2-propen-1-ylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4876873.png)

![N-[4-(BENZYLOXY)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B4876889.png)
![N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide](/img/structure/B4876890.png)

![5-cyclohexyl-4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4876903.png)
![5-[(4-methoxyphenyl)methylsulfanyl]-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B4876918.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone](/img/structure/B4876922.png)


![N-ETHYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B4876940.png)
![3-CYCLOPROPANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE](/img/structure/B4876953.png)
![1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B4876956.png)
![3-ethyl-5-[(1-methyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4876958.png)
